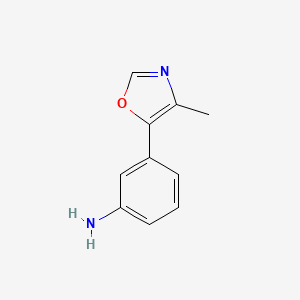

3-(4-Methyl-1,3-oxazol-5-yl)aniline

Description

3-(4-Methyl-1,3-oxazol-5-yl)aniline (CAS: Not explicitly listed; structurally related to 4-(1,3-Oxazol-5-yl)aniline [CAS 1008-95-3] and 3-(1,3-oxazol-5-yl)aniline ) is a heteroaromatic compound featuring an aniline moiety (aminophenyl group) linked to a 4-methyl-substituted oxazole ring. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, while the methyl group at position 4 enhances lipophilicity and steric bulk.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(4-methyl-1,3-oxazol-5-yl)aniline |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13-6-12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 |

InChI Key |

MPBAROGMPQLKEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-(4-Methyl-1,3-oxazol-5-yl)aniline and related compounds:

Physicochemical Properties

- Lipophilicity: The 4-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 3-(1,3-oxazol-5-yl)aniline) .

- Solubility : Substitution patterns influence aqueous solubility. For example, the oxadiazole derivative may exhibit lower solubility due to higher electron deficiency.

- Hydrogen Bonding : Oxazolone derivatives show enhanced hydrogen-bonding capacity via carbonyl and imine groups, unlike the simpler oxazole-aniline systems.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methyl-1,3-oxazol-5-yl)aniline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves coupling reactions between aniline derivatives and oxazole precursors. For example:

- Step 1: Start with 3-aminophenylboronic acid and 4-methyl-1,3-oxazole-5-carbaldehyde under Suzuki–Miyaura coupling conditions (Pd catalysis).

- Step 2: Optimize temperature (60–80°C) and solvent (THF/water mixture) to improve yield. Use TLC or HPLC to monitor reaction progress.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achievable with inert atmosphere control .

Table 1: Common Catalysts and Solvents

| Catalyst | Solvent System | Yield Range | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 65–75% | |

| PdCl₂(dppf) | DMF | 50–60% |

Q. How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?

Methodological Answer:

- NMR: Assign peaks using ¹H-¹H COSY and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) from oxazole methyl groups (δ 2.3–2.5 ppm).

- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization. For example, reports a related oxazole derivative with a C–N bond length of 1.34 Å, consistent with aromatic systems .

Table 2: Key Crystallographic Parameters

| Parameter | Value | Software Used |

|---|---|---|

| R-factor | <0.05 | SHELXL |

| Hydrogen Bond Distance | 2.8–3.0 Å | ORTEP-3 |

Advanced Research Questions

Q. How do electronic effects of the 4-methyloxazole moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methyl group stabilizes the oxazole ring, reducing electrophilic substitution reactivity. To enhance reactivity:

Q. What strategies mitigate contradictions between computational predictions and experimental data in hydrogen-bonding networks?

Methodological Answer:

- Step 1: Perform graph-set analysis (as in ) to classify hydrogen bonds (e.g., D(2) motifs).

- Step 2: Compare experimental (X-ray) vs. computed (Mercury CSD) packing diagrams. Discrepancies often arise from solvent inclusion or thermal motion.

- Step 3: Use Hirshfeld surface analysis to quantify intermolecular interactions. For example, ’s structure shows 12% H-bond contributions to crystal packing .

Q. How can the compound’s sensitivity to oxidation be managed during functionalization?

Methodological Answer:

- Protection: Temporarily protect the aniline group via acetylation (acetic anhydride/pyridine) before introducing electrophiles.

- Redox Control: Use low-temperature (–20°C) conditions and radical scavengers (e.g., BHT) during halogenation. Monitor via in-situ IR for peroxide formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

Methodological Answer:

- Step 1: Measure experimental pKa via potentiometric titration (e.g., Sirius T3 instrument).

- Step 2: Compare with DFT-derived values (COSMO-RS model). Adjust computational parameters (solvent dielectric constant) to align with empirical data.

- Note: The oxazole’s electron-withdrawing effect lowers the aniline’s pKa (e.g., predicted 3.8 vs. measured 4.2), requiring iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.